Sjg-136
Descripción general
Descripción
SJG-136 (NSC 694501) is a rationally designed pyrrolobenzodiazepine dimer that binds in the minor groove of DNA . It spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The agent has potent activity in the National Cancer Institute (NCI) anticancer drug screen . It has been used in trials studying the treatment of various cancers .
Molecular Structure Analysis
SJG-136 is a pyrrolo [2,1-c] [1,4]benzodiazepine . These are heterocyclic aromatic compounds containing a 1,4-benzodiazepine ring system that is fused to, and shares a nitrogen atom with a pyrrole ring .
Chemical Reactions Analysis
SJG-136 produces DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . In human tumor cell lines, the cross-links form rapidly and persist compared with those produced by conventional cross-linking agents such as nitrogen mustards .
Physical And Chemical Properties Analysis
SJG-136 has a molecular weight of 556.61 . It is a solid substance with a solubility of 33.33 mg/mL in DMSO (ultrasonic) .
Aplicaciones Científicas De Investigación
Application 1: Treatment of Advanced Solid Tumors
- Summary of the Application : SJG-136 is a sequence-specific DNA cross-linking agent that has been studied for its potential use in treating advanced solid tumors . It binds to the genetic material (DNA) inside the cancer cell .
- Methods of Application or Experimental Procedures : In a phase I study, patients received escalating doses of SJG-136 daily for a certain number of days per cycle . Two schedules were tested: In schedule A, seven patients received SJG-136 (6, 12, 24, and 48 μg/m²) daily for 5 of 21 days . In schedule B, SJG-136 was given daily for 3 of 21 days (doses 20, 25, 30, and 35 μg/m²) . Blood samples were collected on certain days for pharmacokinetic (PK) and pharmacodynamic (PD) analysis .
- Results or Outcomes : The maximum tolerated dose (MTD) of SJG-136 in this study was 30 μg/m² administered on a daily 3× basis with no myelosuppression effects . DNA interstrand cross-links correlated with systemic exposure of SJG-136 following the second dose in cycle 1 and were still detectable immediately before cycle 2 . The same toxicities were manageable with steroid premedication and diuretic support .
Application 2: Treatment of Leukemia
- Summary of the Application : SJG-136 has shown potent and selective in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia (B-CLL) cells . It induced apoptosis in all of the B-CLL samples tested .
- Methods of Application or Experimental Procedures : The study involved a preclinical evaluation of SJG-136 in primary tumor cells derived from 34 B-CLL patients . SJG-136-induced apoptosis was associated with the activation of caspase-3 .
- Results or Outcomes : SJG-136 induced apoptosis in all of the B-CLL samples tested with a mean LD50 value (the concentration of drug required to kill 50% of the cells) of 9.06 nmol/L . Its cytotoxicity was undiminished in B-CLL cells derived from patients treated previously, those with unmutated V H genes, and those with p53 mutations .
Application 3: Treatment of Various Cancers
- Summary of the Application : SJG-136 has been used in trials studying the treatment of various cancers, including Recurrent Fallopian Tube Cancer, Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, Recurrent Ovarian Epithelial Cancer, and Secondary Myelodysplastic Syndromes .
Application 4: Broad Spectrum Antitumor Activity
- Summary of the Application : SJG-136 has shown potent in vitro cytotoxicity and is highly active in vivo in hollow fiber assays . It has been evaluated for in vivo efficacy in 10 tumor models selected on the basis of sensitivity of cells grown in the hollow fiber and in vitro time course assays .
- Methods of Application or Experimental Procedures : The study involved testing SJG-136 in National Cancer Institute’s (NCI’s) in vitro 60 cell line screen and found it to exhibit a multilog differential pattern of activity . In vivo, SJG-136 was evaluated in 10 tumor models .
- Results or Outcomes : SJG-136 was active against small (150 mg) and large (250–400 mg) xenografts with tumor mass reductions in all 10 models . Significant growth delays occurred in nine models, cell kill in six models ranged between 1.9 and 7.2 logs, and there were 1 to 4/6 tumor-free responses in six models .
Application 5: DNA Stabilization
- Summary of the Application : SJG-136 has been found to provide a high degree of stabilization toward melting of duplex DNA .
- Methods of Application or Experimental Procedures : The study involved incubating calf thymus DNA for 18 hours at 37°C with SJG-136 .
- Results or Outcomes : An observed 33.6°C increase in the thermal denaturation of calf thymus DNA was noted after incubation with SJG-136 .
Direcciones Futuras
SJG-136 has shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cell lines . It was found to be more than 100 times more potent than cytarabine in samples derived from the same patients . The future is likely to see combinations of new targeted drugs together with more standard therapies . The dose, dose schedule, and supportive protocol selected are currently applied in a phase 2 study in platinum-resistant/refractory ovarian cancer .
Propiedades
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sjg-136 | |
CAS RN |
232931-57-6 | |
Record name | SJG 136 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SJG 136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJG-136 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SJG-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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